4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22FNO4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes
Key Intermediate Synthesis : A derivative of tert-butyl piperidine-1-carboxylate, similar to tert-butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate, was synthesized as a key intermediate of Vandetanib, a drug used in cancer treatment. The synthesis involved steps like acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Synthetic Utility : Another related compound was prepared using a modified Bruylants approach, highlighting the synthetic utility of these compounds in pharmacological research due to their novel chemistry and useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an analogue of the tert-butyl piperidine-1-carboxylate series, was synthesized as an important intermediate for small molecule anticancer drugs, showcasing the significant role these compounds play in the development of new cancer treatments (Zhang, Ye, Xu, & Xu, 2018).
Chemical Transformations and Applications
Crystal Structure Analysis : A study focused on the crystal structure of a tert-butyl piperazine derivative, providing insights into the molecular packing and interactions, which is crucial for understanding the physical properties and potential applications in drug design (Didierjean et al., 2004).
Biological Evaluation : One of the tert-butyl piperazine derivatives was synthesized and screened for its in vitro antibacterial and anthelmintic activity, suggesting potential applications in treating bacterial infections and parasitic worms (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEOFGKCYHRZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452350 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226398-50-1 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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